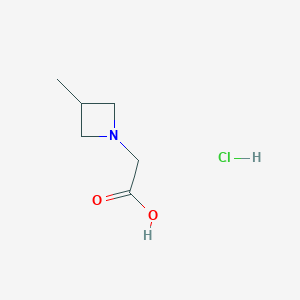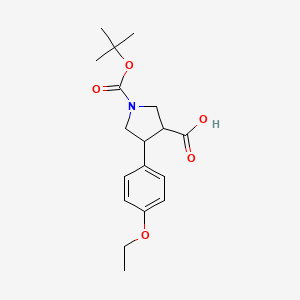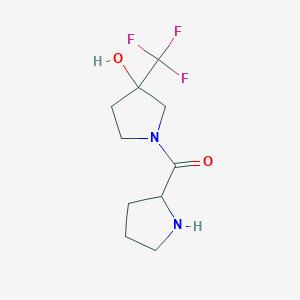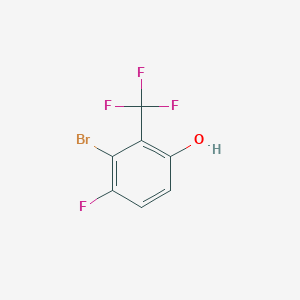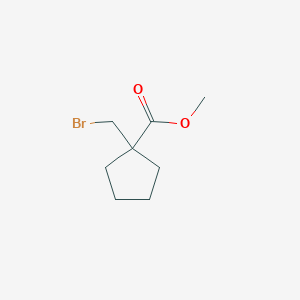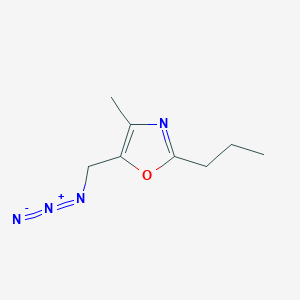
1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol”, there are related compounds that have been synthesized. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, boiling point, melting point, etc. For the related compound “1-(3-Chloropyrazin-2-yl)ethanone”, the molecular weight is 156.57 g/mol .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives
Research has shown significant interest in the synthesis of pyrrolidine derivatives due to their biological activities. For instance, the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring demonstrates a methodology that could potentially apply to the synthesis of similar compounds like "1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol." Such compounds are part of a larger class of molecules with significant pharmacological potential (Prasad et al., 2021).
Regioselective Synthesis
Studies on the regioselective synthesis of chloropyrazines from pyrazine oxides highlight methods that could be relevant for the targeted modification of compounds like "1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol." Such research indicates the potential for highly selective chemical transformations, important for developing compounds with specific biological activities (Sato & Fujii, 1994).
Pharmacological Potential
Antimicrobial and Anticancer Activities
The structural analogs of "1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol" have been explored for their antimicrobial and anticancer activities. For example, the synthesis and pharmacological evaluation of new series of pyrazoline-based thiazolidin-4-one derivatives have shown promising results against cancer and HIV, indicating the potential pharmacological applications of similar compounds (Patel et al., 2013).
Docking Studies and Molecular Modifications
Molecular docking and quantum chemical calculations are critical in evaluating the biological potential of new compounds. Research on related molecules emphasizes the importance of structural modifications to enhance biological activity and reduce safety risks, such as mutagenicity or drug-drug interactions (Viji et al., 2020).
作用機序
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While there isn’t specific information available on the mechanism of action of “1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol”, some related compounds have shown in vitro whole cell activity against Mycobacterium tuberculosis H37Rv .
特性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-15-7-5-13(4-6(7)14)9-8(10)11-2-3-12-9/h2-3,6-7,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMDQZOWOBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



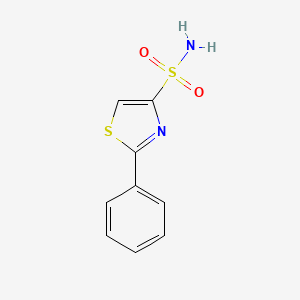
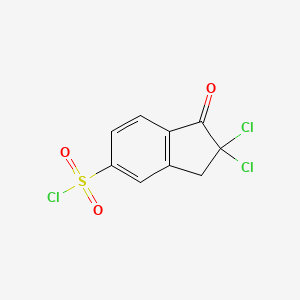
![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)
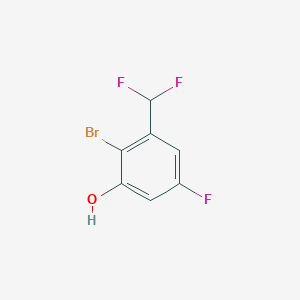

amino}propanoate](/img/structure/B1477962.png)
